REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH3:12])[C:9](O)=[O:10])=[CH:4][CH:3]=1.COCCO[AlH2-]OCCOC.[Na+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:13])([CH3:12])[CH2:9][OH:10])=[CH:6][CH:7]=1 |f:1.2|
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Name
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|
Quantity
|
6.1 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)C(C(=O)O)(C)C
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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28.25 mL
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Type
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reactant
|
Smiles
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COCCO[AlH2-]OCCOC.[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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(vigorous bubbling)
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for three hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The solution was cooled to 0 C
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Type
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CUSTOM
|
Details
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carefully quenched with the addition of saturated sodium tartrate solution (100 mL, violent hydrogen evolution) and 100 mL of water
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
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the combined organic was washed with diluted NaHCO3 solution
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Type
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CUSTOM
|
Details
|
brine, separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |